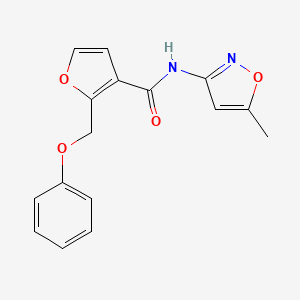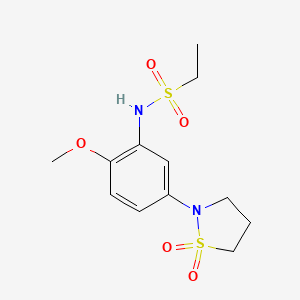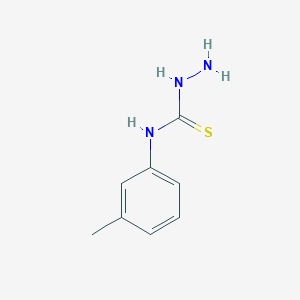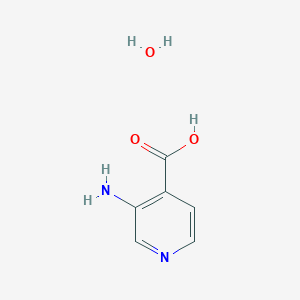![molecular formula C17H18N4O B2540159 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline CAS No. 2418669-45-9](/img/structure/B2540159.png)
7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound belongs to the family of aziridines, which are known for their unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline involves the inhibition of various cellular pathways that are essential for the survival and growth of cancer cells. This compound induces DNA damage and activates various signaling pathways that lead to cell cycle arrest and apoptosis. It also inhibits the activity of various enzymes and proteins that are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline are diverse and depend on the specific application. This compound has been shown to alter the expression of various genes and proteins that are involved in cancer cell growth and survival. It also affects the levels of various cytokines and chemokines that are involved in the immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline in lab experiments are numerous. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to possess potent anticancer activity against various types of cancer cells, making it a promising candidate for the development of new cancer therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its synthesis and purification methods.
Orientations Futures
The future directions for the research on 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline are numerous. Further studies are needed to elucidate the specific mechanisms of action of this compound and to optimize its synthesis and purification methods. The potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and viral infections, also need to be explored further. The development of new formulations and delivery methods for this compound may also enhance its therapeutic potential. Additionally, the potential side effects and toxicity of this compound need to be further investigated to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline involves the reaction of 2-aziridinemethanol with 4-methylpyrazole in the presence of a base catalyst. This reaction leads to the formation of the desired compound, which can be purified using various chromatographic techniques. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
The potential applications of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline in scientific research are numerous. This compound has been shown to possess potent anticancer activity against various types of cancer cells. It acts by inducing cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. This compound has also been shown to possess anti-inflammatory, antimicrobial, and antiviral properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-9-13(7-19-20)10-21-11-16(21)12-22-17-3-2-14-4-5-18-8-15(14)6-17/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEFPCJZNMEXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC4=C(C=C3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)


![2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2540084.png)
![1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2540086.png)
![8-(furan-2-ylmethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540088.png)
![N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2540090.png)
![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2540091.png)

![(Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2540094.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2540095.png)
![3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2540096.png)
